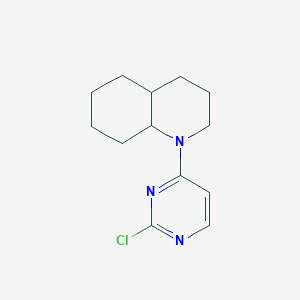

N1-(pyrazin-2-yl)cyclohexane-1,2-diamine

説明

“N1-(pyrazin-2-yl)cyclohexane-1,2-diamine” is a chemical compound with the empirical formula C10H16N4 . It is a solid substance and is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of “N1-(pyrazin-2-yl)cyclohexane-1,2-diamine” is 192.26 . The molecular formula is C10H16N4 .科学的研究の応用

Asymmetric Organocatalysis

N1-(pyrazin-2-yl)cyclohexane-1,2-diamine: is used in the synthesis of bifunctional, noncovalent organocatalysts. These catalysts are based on the chiral cyclohexane-1,2-diamine scaffold and are utilized in asymmetric organocatalysis . They enable the simultaneous activation and coordination of both nucleophilic and electrophilic reactants, which is crucial for producing enantioselective reactions.

Synthesis of Organocatalysts

The compound serves as a starting material for the synthesis of benzenediamine-derived organocatalysts. These organocatalysts are prepared through a four-step synthesis process, including nucleophilic aromatic substitution and selective alkylation, which are fundamental techniques in organic synthesis .

Antibacterial Applications

Derivatives of N1-(pyrazin-2-yl)cyclohexane-1,2-diamine have been incorporated into hybrid organosilane fibers. These fibers exhibit significant antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa , making them potential candidates for use in wound healing and infection control .

Material Science

The compound’s derivatives are used in the development of new materials with a positive impact on fibroblast viability. This application is particularly relevant in the context of tissue engineering and regenerative medicine .

Catalytic Activity in Michael Addition

Organocatalysts derived from N1-(pyrazin-2-yl)cyclohexane-1,2-diamine have been tested in the Michael addition of acetylacetone to trans-β-nitrostyrene. This reaction is a key step in the synthesis of various pharmaceuticals and fine chemicals .

Development of H-bond Donor Organocatalysts

The compound is integral in the development of H-bond donor organocatalysts. These catalysts are essential for a variety of chemical transformations, including reductions, nucleophilic aromatic substitutions, reductive alkylations, and arylations .

Electrospinning Techniques

Its derivatives are utilized in electrospinning techniques to create fibrous materials. These materials have applications in filtration, protective clothing, and other areas where pathogen resistance is critical .

Organic-Inorganic Hybrid Materials

N1-(pyrazin-2-yl)cyclohexane-1,2-diamine: derivatives are also used in the creation of organic-inorganic hybrid materials. These hybrids have potential uses in various fields, including electronics, optics, and environmental remediation .

Safety and Hazards

“N1-(pyrazin-2-yl)cyclohexane-1,2-diamine” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement is H301, which means it is toxic if swallowed . The precautionary statements are P301 + P330 + P331 + P310, which mean that if swallowed, rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .

特性

IUPAC Name |

2-N-pyrazin-2-ylcyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h5-9H,1-4,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXMSZDNEOCVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(pyrazin-2-yl)cyclohexane-1,2-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1465589.png)

![Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate](/img/structure/B1465596.png)

![6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B1465597.png)

![5-{[4-(Propan-2-yl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1465603.png)

![4-[3-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1465604.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3-phenylpropan-1-one](/img/structure/B1465605.png)

![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1465606.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one](/img/structure/B1465607.png)

![1-[(3,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1465609.png)